![molecular formula C14H14N2O2S B5727412 N-(3-acetylphenyl)-N'-(2-furylmethyl)thiourea](/img/structure/B5727412.png)
N-(3-acetylphenyl)-N'-(2-furylmethyl)thiourea
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Overview
Description
N-(3-acetylphenyl)-N'-(2-furylmethyl)thiourea, also known as AFTU, is a chemical compound with potential applications in scientific research. AFTU is a thiourea derivative that has been synthesized through various methods.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-N'-(2-furylmethyl)thiourea is not fully understood, but it is thought to involve the inhibition of enzymes involved in cell proliferation and inflammation. N-(3-acetylphenyl)-N'-(2-furylmethyl)thiourea has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell invasion and metastasis. N-(3-acetylphenyl)-N'-(2-furylmethyl)thiourea has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-N'-(2-furylmethyl)thiourea has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the reduction of inflammation. N-(3-acetylphenyl)-N'-(2-furylmethyl)thiourea has also been shown to inhibit the growth and invasion of cancer cells in vitro and in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-acetylphenyl)-N'-(2-furylmethyl)thiourea is its potential as a novel therapeutic agent for the treatment of cancer and inflammatory diseases. N-(3-acetylphenyl)-N'-(2-furylmethyl)thiourea has also been shown to have low toxicity in animal studies, suggesting that it may be safe for use in humans. However, one limitation of N-(3-acetylphenyl)-N'-(2-furylmethyl)thiourea is its limited solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(3-acetylphenyl)-N'-(2-furylmethyl)thiourea, including the investigation of its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to elucidate the mechanism of action of N-(3-acetylphenyl)-N'-(2-furylmethyl)thiourea and to optimize its pharmacokinetic properties. Additionally, the development of novel analogs of N-(3-acetylphenyl)-N'-(2-furylmethyl)thiourea may lead to the discovery of more potent and selective compounds.
Synthesis Methods
N-(3-acetylphenyl)-N'-(2-furylmethyl)thiourea can be synthesized through various methods, including the reaction of 3-acetylphenyl isothiocyanate with 2-furylmethylamine in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 3-acetylphenyl isothiocyanate with 2-furylmethylamine hydrochloride in the presence of a base, such as triethylamine. The synthesis of N-(3-acetylphenyl)-N'-(2-furylmethyl)thiourea requires careful purification and characterization to ensure its purity and identity.
Scientific Research Applications
N-(3-acetylphenyl)-N'-(2-furylmethyl)thiourea has potential applications in scientific research, particularly in the field of medicinal chemistry. N-(3-acetylphenyl)-N'-(2-furylmethyl)thiourea has been shown to exhibit antitumor activity in vitro against various cancer cell lines, including breast, lung, and colon cancer. N-(3-acetylphenyl)-N'-(2-furylmethyl)thiourea has also been investigated for its potential as an anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models of arthritis.
properties
IUPAC Name |
1-(3-acetylphenyl)-3-(furan-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10(17)11-4-2-5-12(8-11)16-14(19)15-9-13-6-3-7-18-13/h2-8H,9H2,1H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEPJBSYYRNGIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24797897 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Acetylphenyl)-3-(furan-2-ylmethyl)thiourea |
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